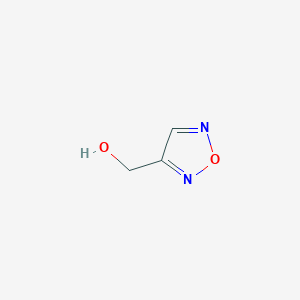

(1,2,5-Oxadiazol-3-yl)methanol

Descripción general

Descripción

(1,2,5-Oxadiazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring with a hydroxymethyl (-CH2OH) substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its ability to undergo functionalization at both the hydroxyl group and the oxadiazole ring. Its derivatives are explored for applications ranging from energetic materials to bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-oxadiazol-3-yl)methanol typically involves the reaction of amidoximes with carbonyl compounds. One common method includes the cyclization of amidoximes with aldehydes or carboxylic acids in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . Another approach involves the nitration, oxidation, and coupling reactions of precursor compounds under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: (1,2,5-Oxadiazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted oxadiazole compounds.

Aplicaciones Científicas De Investigación

Chemistry

(1,2,5-Oxadiazol-3-yl)methanol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical pathways and reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to aldehydes or carboxylic acids | Aldehyde derivatives |

| Reduction | Produces various reduced forms | Alcohols or amines |

| Substitution | Introduces functional groups | Halogenated compounds |

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool for probing biological systems.

Case Study: Enzyme Interaction

A study demonstrated that this compound can act as a ligand for specific enzymes, influencing their activity and affecting metabolic pathways in cellular models.

Medicine

The potential medical applications of this compound include drug development. Its reactivity allows for the formation of stable derivatives that can be explored as pharmaceutical agents.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anti-inflammatory Drugs | Synthesis of compounds targeting inflammation |

| Anticancer Research | Exploration of derivatives with cytotoxic properties |

Industrial Applications

In industry, this compound is used in producing polymers and resins. Its chemical properties facilitate the creation of materials with specific characteristics tailored for various applications.

Case Study: Polymer Production

Research indicates that incorporating this compound into polymer formulations enhances thermal stability and mechanical properties.

Mecanismo De Acción

The mechanism of action of (1,2,5-oxadiazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 1,2,5-oxadiazole core allows diverse substitution patterns, significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Substituent Position: Substitution at C4 (e.g., methyl, amino, benzyloxy) modulates electronic and steric properties.

- Lipophilicity : Alkyl substituents (e.g., ethyl, methyl) improve lipophilicity, which may influence membrane permeability in drug design .

- Reactivity: The benzyloxy group in [4-(benzyloxy)-1,2,5-oxadiazol-3-yl]methanol enables further functionalization via deprotection or nucleophilic substitution .

Actividad Biológica

(1,2,5-Oxadiazol-3-yl)methanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, including antimicrobial , anticancer , and antiparasitic properties. Research indicates that this compound can interact with various biological targets, influencing cellular processes and metabolic pathways.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been reported to inhibit the growth of various bacteria and fungi by disrupting their cellular functions. The mechanism often involves the inhibition of key enzymes essential for microbial metabolism.

Anticancer Activity

The compound has demonstrated potential in cancer treatment through several mechanisms:

- Enzyme Inhibition : It inhibits enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair in cancer cells .

- Induction of Apoptosis : By modulating gene expression related to apoptosis, it can promote cell death in cancerous cells while sparing normal cells.

Case Studies

- Antimicrobial Efficacy : A study investigated the compound's effects on Streptococcus mutans, revealing a dose-dependent inhibition of biofilm formation at concentrations above 10 mg/mL. This suggests its potential as an antibacterial agent in dental applications .

- Anticancer Properties : In vitro studies demonstrated that this compound could reduce tumor growth in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .

Table 1: Summary of Biological Activities

Temporal Effects in Laboratory Settings

Research indicates that the stability and degradation of this compound influence its long-term efficacy. While it remains stable under certain conditions, prolonged exposure can lead to decreased activity due to degradation products. This highlights the importance of understanding the temporal dynamics when evaluating its biological effects.

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary significantly with dosage:

- Low Doses : Show beneficial effects such as enhanced immune response and reduced tumor growth.

- High Doses : Can lead to toxicity, including liver damage and adverse metabolic changes. A specific dosage range is critical for achieving therapeutic benefits without toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1,2,5-Oxadiazol-3-yl)methanol, and what critical parameters influence yield?

- Methodology : A key route involves reducing methyl 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylate with sodium borohydride (NaBH₄) in dry ethanol, followed by purification via recrystallization . Reaction parameters such as solvent choice (anhydrous ethanol), controlled addition of NaBH₄, and post-reaction neutralization with NaHCO₃ are critical for achieving yields >70%. Alternative routes include nucleophilic substitution of oxadiazole precursors with methanol under acidic conditions, as described in multi-step syntheses of related oxadiazole derivatives .

Q. How is the thermal stability of this compound characterized in academic research?

- Methodology : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine decomposition temperatures and thermal behavior. For example, oxadiazole derivatives exhibit stability up to 150–200°C, with decomposition peaks observed in DSC curves correlating with mass loss in TGA . These studies require inert atmospheres (N₂ or Ar) and heating rates of 10°C/min to avoid oxidative artifacts.

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm) and carbon assignments. Mass spectrometry (MS) with chemical ionization (CI) confirms molecular ions (e.g., m/z 130 for C₄H₆N₂O₃) . Infrared (IR) spectroscopy detects O–H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and safety goggles, due to skin/eye irritation risks (H315/H319 hazards) . Work should occur in fume hoods with spill containment measures. Storage conditions require dry environments (2–8°C) to prevent hydrolysis.

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound derivatives?

- Methodology : Density functional theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-withdrawing nature lowers LUMO energies, enhancing reactivity toward nucleophilic attack . Solvent effects (e.g., ethanol vs. DMSO) are incorporated via polarizable continuum models (PCM) to refine accuracy.

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodology : Discrepancies often arise from polymorphic forms or impurities. High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>98% required for reliable data). Solubility studies should use standardized buffers (e.g., phosphate-buffered saline, pH 7.4) and shake-flask methods at 25°C . Conflicting results may necessitate single-crystal X-ray diffraction to identify polymorphs.

Q. How can reaction conditions be optimized for multi-step syntheses involving this compound intermediates?

- Methodology : Design of experiments (DoE) identifies critical factors (temperature, catalyst loading, solvent polarity). For instance, microwave-assisted synthesis reduces reaction times (e.g., from 20 h to 2 h) for oxadiazole ring formation . Catalysts like Pd/C or CuI improve coupling efficiencies in cross-reactions. Real-time monitoring via TLC or in-situ IR ensures intermediate stability.

Q. What role does this compound play in designing materials with tailored energetic properties?

- Methodology : Oxadiazole derivatives are building blocks for high-energy-density materials (HEDMs). The –CH₂OH group facilitates functionalization with nitro or azo groups, enhancing detonation velocities (e.g., LLM-210, a trinitro derivative with VoD > 9000 m/s) . Sensitivity testing (impact/friction) and computational strain analysis guide structural modifications for stability.

Q. How are structure-activity relationship (SAR) studies designed to evaluate the biological activity of this compound derivatives?

- Methodology : Derivatives are synthesized with varied substituents (e.g., amino, nitro) and tested in enzyme inhibition assays (e.g., DHODH for anticancer activity). IC₅₀ values are correlated with electronic (Hammett σ) and steric (Taft Es) parameters . Molecular docking (AutoDock Vina) predicts binding modes to targets like dihydroorotate dehydrogenase.

Q. What advanced analytical techniques characterize decomposition pathways of this compound under thermal stress?

- Methodology : Thermogravimetry coupled with gas chromatography-mass spectrometry (TG-GC/MS) identifies volatile degradation products (e.g., CO, NOₓ). For non-volatile residues, high-resolution MS (HRMS) and solid-state NMR detect intermediates like oxazole or nitrile byproducts . Kinetic studies (Kissinger method) calculate activation energies (Eₐ) to model shelf-life.

Propiedades

IUPAC Name |

1,2,5-oxadiazol-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRVURUJSZOIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79552-35-5 | |

| Record name | 1,2,5-oxadiazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.